molecular formula C11H13N4O5PS B14709417 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide CAS No. 23526-12-7

2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide

Cat. No.: B14709417
CAS No.: 23526-12-7
M. Wt: 344.29 g/mol
InChI Key: OGBZRTCEATWSNP-UHFFFAOYSA-N
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Description

2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide is a complex organic compound with a unique structure that combines elements of purine, furan, and dioxaphosphorin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the introduction of the methylthio group, and the construction of the furodioxaphosphorin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups.

Scientific Research Applications

2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are known to be effective.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties

Biological Activity

The compound 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide , also known as a derivative of purine and a phosphorine compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol-2-oxide
  • Molecular Formula : C10H12N5O6P
  • CAS Number : 55628-48-3

This compound features a complex arrangement that includes a furodioxaphosphorin core and a purinyl substituent, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT116 cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04 and 0.06 μmol/mL respectively) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. It was tested for DPPH radical-scavenging activity and demonstrated moderate effects compared to ascorbic acid at concentrations of 100 μg/mL .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study published in PubMed investigated the effects of various derivatives of furo[3,2-g]-1,2,3-benzoxathiazine on cancer cell lines. Among the tested compounds, those structurally similar to our target compound exhibited notable antiproliferative effects with IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights into Antioxidant Activity

Another research effort focused on the antioxidant capabilities of similar phosphorine derivatives. The study revealed that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .

Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (μmol/mL)Reference
AntiproliferativeA-5490.02
AntiproliferativeHCT1160.08
AntioxidantDPPH ScavengingModerate

Properties

CAS No.

23526-12-7

Molecular Formula

C11H13N4O5PS

Molecular Weight

344.29 g/mol

IUPAC Name

2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide

InChI

InChI=1S/C11H13N4O5PS/c1-22-11-9-10(12-4-13-11)15(5-14-9)8-2-6-7(19-8)3-18-21(16,17)20-6/h4-8H,2-3H2,1H3,(H,16,17)

InChI Key

OGBZRTCEATWSNP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CC4C(O3)COP(=O)(O4)O

Origin of Product

United States

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